molecular formula C21H22N4O3S2 B12027845 2-(Allylamino)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one

2-(Allylamino)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B12027845
M. Wt: 442.6 g/mol
InChI Key: KAAMLGIDDFLGRS-YBEGLDIGSA-N
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Description

2-(Allylamino)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound belonging to the pyrido[1,2-A]pyrimidin-4-one family This compound is characterized by its unique structure, which includes an allylamino group, a methyl group, and a thiazolidinylidene moiety

Preparation Methods

The synthesis of 2-(Allylamino)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-A]pyrimidin-4-one core: This step typically involves the condensation of appropriate precursors under controlled conditions.

    Introduction of the allylamino group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the thiazolidinylidene moiety: This step often involves the use of thioamide derivatives and appropriate coupling agents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

2-(Allylamino)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on different functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Allylamino)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(Allylamino)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-(Allylamino)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one can be compared with other similar compounds, such as:

    4H-pyrido[1,2-A]pyrimidin-4-one derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Thiazolidinylidene-containing compounds: These compounds have similar thiazolidinylidene moieties but differ in their overall structure and functional groups.

Properties

Molecular Formula

C21H22N4O3S2

Molecular Weight

442.6 g/mol

IUPAC Name

(5Z)-5-[[7-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N4O3S2/c1-3-8-22-18-15(19(26)24-11-13(2)6-7-17(24)23-18)10-16-20(27)25(21(29)30-16)12-14-5-4-9-28-14/h3,6-7,10-11,14,22H,1,4-5,8-9,12H2,2H3/b16-10-

InChI Key

KAAMLGIDDFLGRS-YBEGLDIGSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCC=C)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCC=C)C=C1

Origin of Product

United States

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